3-Acetamidobenzoic acid

Overview

Description

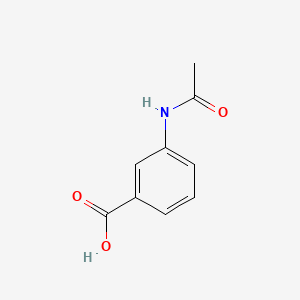

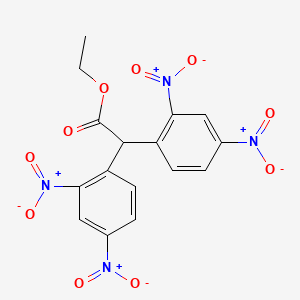

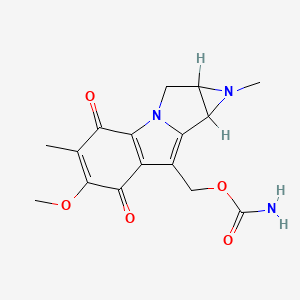

3-Acetamidobenzoic acid is a chemical compound with the molecular formula C9H9NO3 . It is also known by other names such as 3-Acetamidobenzoesäure in German, Acide 3-acétamidobenzoïque in French, and Benzoic acid, 3- (acetylamino)- .

Molecular Structure Analysis

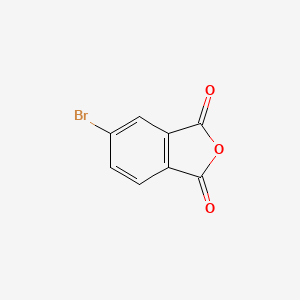

The molecular structure of 3-Acetamidobenzoic acid consists of 9 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 179.173 Da . The structure was elucidated via single-crystal X-ray diffraction .Chemical Reactions Analysis

In a study, the existing set of carbamazepine (CBZ) cocrystals was extended through the successful combination of the drug with the positional isomers of acetamidobenzoic acid . The cocrystallization reactions between CBZ and the selected coformers were found to be enthalpy-driven .Physical And Chemical Properties Analysis

3-Acetamidobenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 444.1±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 47.5±0.3 cm3, and a molar volume of 135.0±3.0 cm3 . The compound is a white to light yellow to light orange powder to crystal with a melting point of 245.0 to 251.0 °C .Scientific Research Applications

Peptide Synthesis

3-Acetamidobenzoic acid: is utilized in peptide synthesis due to its ability to act as an amino-protecting group . This compound helps in the stabilization of peptide structures and prevents unwanted side reactions during the synthesis process.

Analytical Chemistry

In analytical chemistry, 3-Acetamidobenzoic acid serves as a standard or reference compound in high-performance liquid chromatography (HPLC) to ensure the accuracy and calibration of analytical instruments .

Molecular Biology

This compound is used in molecular biology research, particularly in the study of gene expression and protein function. It can be used to modify nucleotides and other molecules, which is essential for understanding molecular interactions .

Materials Science

3-Acetamidobenzoic acid: finds applications in materials science for the development of novel materials with specific optical or electronic properties. It can be used as a building block for complex organic molecules that form part of advanced materials .

Drug Development

In the field of drug development, 3-Acetamidobenzoic acid is a key intermediate in the synthesis of more complex pharmaceutical compounds. Its chemical properties allow for the creation of targeted drug molecules .

Environmental Testing

Due to its distinct chemical signature, 3-Acetamidobenzoic acid is used in environmental testing to trace the presence of various substances in soil and water samples, aiding in pollution control and remediation efforts .

Industrial Microbiology

3-Acetamidobenzoic acid: is also significant in industrial microbiology, where it may be used as a selective agent in microbial culture media to promote or inhibit the growth of specific microorganisms .

Safety and Hazards

Future Directions

The development of multicomponent crystals has been recognized as one of the most versatile and robust routes to modify the functional properties of solid-state materials . The study of 3-Acetamidobenzoic acid in the formation of cocrystals, such as with carbamazepine, is a promising area of future research .

properties

IUPAC Name |

3-acetamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDPZMQZWZMONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67011-40-9 (mono-hydrochloride salt) | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2060418 | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamidobenzoic acid | |

CAS RN |

587-48-4 | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Acetamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-acetamidobenzoic acid synthesized in the laboratory?

A1: [] One method for synthesizing 3-acetamidobenzoic acid involves the liquid-phase catalytic oxidation of 3-acetamidotoluene using ozone. This reaction utilizes a catalytic system comprising ozone, 3-acetamidotoluene, cobalt (III) acetate, glacial acetic acid, and potassium bromide. The presence of potassium bromide significantly enhances both the reaction rate and the selectivity of the oxidation process, resulting in 3-acetamidobenzoic acid as the major product with a yield of 71.2%. [] Replacing the ozone-air mixture with an ozone-oxygen mixture further improves the yield to 86.0%. []

Q2: What is the metabolic fate of 3-nitrotoluene in living organisms?

A2: [] Studies in male Fischer 344 rats revealed that 3-nitrotoluene is primarily metabolized into 3-nitrohippuric acid (24% of the dose), 3-nitrobenzoic acid (21% of the dose), and 3-acetamidobenzoic acid (12% of the dose) within 72 hours of oral administration. [] These metabolites are primarily excreted in the urine. This metabolic pathway highlights the biotransformation of 3-nitrotoluene and the generation of 3-acetamidobenzoic acid as a metabolic product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)

![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)